molecular formula C18H22N4OS B2841736 1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034349-98-7

1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2841736
CAS No.: 2034349-98-7
M. Wt: 342.46
InChI Key: PMYJGEHINRNMRP-UHFFFAOYSA-N
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Description

1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a unique combination of a tetrahydrocinnoline moiety, a piperazine ring, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:

    Formation of the Tetrahydrocinnoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine Ring Introduction: The tetrahydrocinnoline intermediate is then reacted with piperazine, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the piperazine linkage.

    Attachment of the Thiophene Group:

Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethanone group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated reagents and bases such as sodium hydride (NaH) are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders, due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.

Mechanism of Action

The mechanism of action of 1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in inflammatory pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

    1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(pyridin-2-yl)ethanone: Contains a pyridine ring, offering different electronic properties.

Uniqueness: The presence of the thiophene ring in 1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone imparts unique electronic characteristics, making it particularly interesting for applications in medicinal chemistry and materials science. The combination of the tetrahydrocinnoline and piperazine moieties also contributes to its distinct pharmacological profile.

Properties

IUPAC Name

1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(13-15-5-3-11-24-15)22-9-7-21(8-10-22)17-12-14-4-1-2-6-16(14)19-20-17/h3,5,11-12H,1-2,4,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYJGEHINRNMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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